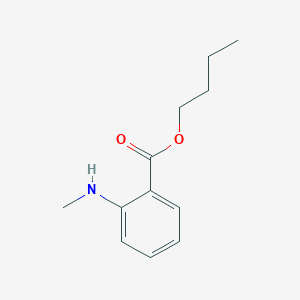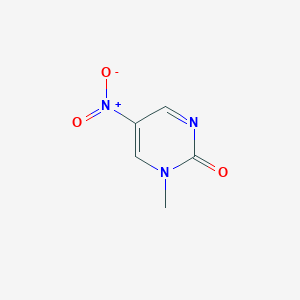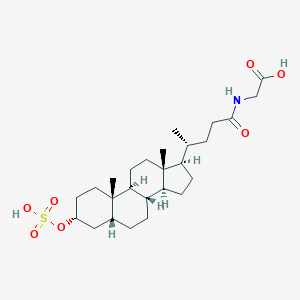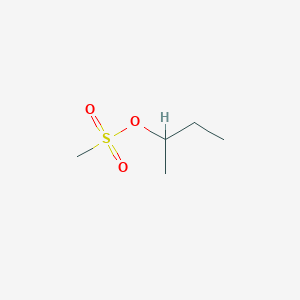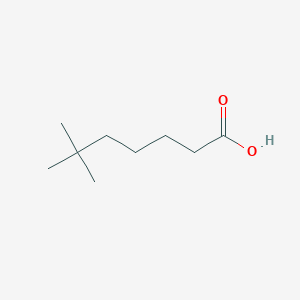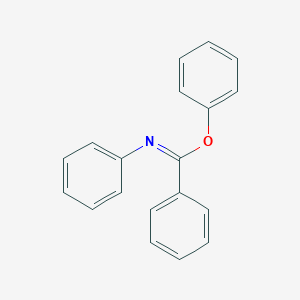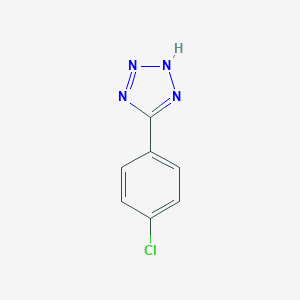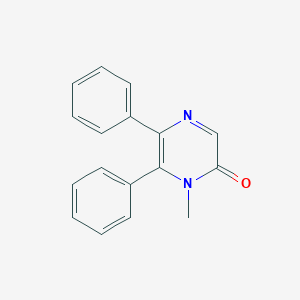
1-Methyl-5,6-diphenylpyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-5,6-diphenylpyrazin-2(1H)-one, also known as MDPPO, is a heterocyclic organic compound that has been widely used in scientific research. MDPPO has a unique structure that makes it an ideal candidate for various applications, including drug discovery, chemical synthesis, and material science.
Wirkmechanismus
The mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one is not fully understood, but it is believed to involve the modulation of various cellular pathways, including the inhibition of protein kinases and the modulation of intracellular signaling pathways. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to interact with DNA and RNA, which may contribute to its anti-cancer and anti-bacterial activities.
Biochemische Und Physiologische Effekte
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-5,6-diphenylpyrazin-2(1H)-one can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacteria. 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique structure makes it an ideal building block for the synthesis of various organic materials. However, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one also has several limitations. It is highly reactive and can be difficult to handle, and its mechanism of action is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one. One area of research is the development of new synthetic methods for 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its derivatives. Another area of research is the investigation of the mechanism of action of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of 1-Methyl-5,6-diphenylpyrazin-2(1H)-one in biological samples may also be an important area of future research.
Synthesemethoden
1-Methyl-5,6-diphenylpyrazin-2(1H)-one can be synthesized through a multi-step process that involves the reaction of benzaldehyde and 2,3-diaminopyrazine in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions, including oxidation and cyclization, to yield 1-Methyl-5,6-diphenylpyrazin-2(1H)-one.
Wissenschaftliche Forschungsanwendungen
1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been extensively studied for its potential applications in drug discovery and material science. In drug discovery, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been shown to exhibit potent anti-cancer, anti-inflammatory, and anti-bacterial activities. In material science, 1-Methyl-5,6-diphenylpyrazin-2(1H)-one has been used as a building block for the synthesis of various organic materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
62251-28-9 |
|---|---|
Produktname |
1-Methyl-5,6-diphenylpyrazin-2(1H)-one |
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.3 g/mol |
IUPAC-Name |
1-methyl-5,6-diphenylpyrazin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-19-15(20)12-18-16(13-8-4-2-5-9-13)17(19)14-10-6-3-7-11-14/h2-12H,1H3 |
InChI-Schlüssel |
IWVPWPYTOHQPMH-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CN1C(=O)C=NC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



